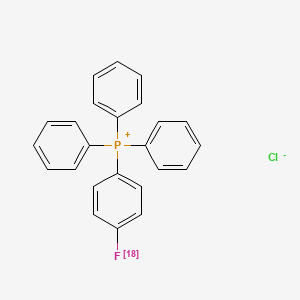

Bfpet F-18 chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

934570-62-4 |

|---|---|

Molekularformel |

C24H19ClFP |

Molekulargewicht |

391.8 g/mol |

IUPAC-Name |

(4-(18F)fluoranylphenyl)-triphenylphosphanium;chloride |

InChI |

InChI=1S/C24H19FP.ClH/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-19H;1H/q+1;/p-1/i25-1; |

InChI-Schlüssel |

PFDIYVHXHYOUJN-PVRZOGLOSA-M |

Isomerische SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[18F].[Cl-] |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)F.[Cl-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Fluorine-18 Radiolabeling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-18 (F-18) is the most significant radionuclide in Positron Emission Tomography (PET) imaging, owing to its favorable nuclear and physical characteristics, including a 109.7-minute half-life and low positron energy (635 keV).[1][2] The ability to incorporate F-18 into a vast array of biologically active molecules has revolutionized clinical diagnostics and preclinical research. The versatility of fluorine chemistry allows for its introduction into molecules of interest through two primary mechanisms: nucleophilic substitution and electrophilic substitution.[1][2]

Nucleophilic substitution using [¹⁸F]fluoride is the predominant method, favored for its high specific activity and the relative ease of producing the starting radionuclide.[3][4][5] Electrophilic methods, utilizing [¹⁸F]F₂, are less common due to inherent limitations, including lower specific activity.[1] For large, sensitive biomolecules like peptides and antibodies, direct labeling is often unfeasible. In these cases, indirect labeling via ¹⁸F-labeled prosthetic groups, which are subsequently conjugated to the biomolecule under mild conditions, is the preferred strategy.[1][6][7]

This guide provides a detailed technical overview of the core mechanisms of F-18 radiolabeling, complete with experimental protocols, quantitative data, and workflow visualizations.

Production of Fluorine-18

The chemical form of the produced Fluorine-18 dictates the subsequent radiolabeling strategy. Cyclotrons are used to produce two distinct forms:

-

[¹⁸F]Fluoride (Nucleophilic): Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding enriched [¹⁸O]water with protons.[8][9] This method is highly efficient, yielding large quantities of [¹⁸F]fluoride with very high specific activity, as no carrier (non-radioactive fluorine) is added.[1][10]

-

[¹⁸F]F₂ (Electrophilic): Typically generated by deuteron bombardment of neon-20 (²⁰Ne(d,α)¹⁸F) or proton irradiation of [¹⁸O]O₂ gas.[1][8][10] This process requires the addition of carrier ¹⁹F₂ gas to recover the radioisotope from the cyclotron target, which results in a product with significantly lower specific activity.[1]

Nucleophilic F-18 Radiolabeling

This is the most widely applied strategy in PET radiochemistry. The process begins with activating the cyclotron-produced [¹⁸F]fluoride, followed by a substitution reaction on a suitable precursor molecule.

Mechanism: Activation of [¹⁸F]Fluoride

In the aqueous solution from the cyclotron, the [¹⁸F]fluoride ion is heavily solvated by water molecules through hydrogen bonding, which severely diminishes its nucleophilicity.[1][8] To render it reactive, two critical steps are required:

-

Dehydration: The [¹⁸O]water is removed, typically by azeotropic distillation with a solvent like acetonitrile (MeCN).[1]

-

Activation: A phase transfer catalyst (PTC) is added to sequester the counter-ion (typically K⁺ from K₂CO₃ used in elution) and provide a "naked," highly reactive [¹⁸F]fluoride. The most common PTC is the cryptand Kryptofix 222 (K₂₂₂). Alternatively, a bulky cation like tetrabutylammonium (TBA) can be used.[1][11]

Aliphatic Nucleophilic Substitution (Sₙ2)

This is a classic and reliable method for forming aliphatic C-¹⁸F bonds. The activated [¹⁸F]fluoride displaces a good leaving group (e.g., tosylate, mesylate, triflate, or halide) from an sp³-hybridized carbon atom in a single step.[8][12]

Aromatic Nucleophilic Substitution (SₙAr)

Introducing [¹⁸F]fluoride into an aromatic ring via nucleophilic substitution is more challenging and requires specific precursor design. The reaction proceeds via a two-step addition-elimination mechanism, forming a transient Meisenheimer complex.[12] For the reaction to be efficient, the aromatic ring must be 'activated' by having strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[1][2][8] Reactions are typically run in polar aprotic solvents like DMSO or DMF at elevated temperatures (often >100°C).[1][2] For unactivated or electron-rich arenes, precursors such as diaryliodonium salts or triarylsulfonium salts are highly effective.[8][11]

Experimental Protocol: Automated Synthesis of [¹⁸F]FP-TMP ([¹⁸F]Fluoro-propyl-trimethoprim) Analog

This protocol for a two-step, one-pot synthesis of an antibacterial tracer via an aliphatic Sₙ2 reaction is adapted from published automated methods.[13]

-

Radionuclide Trapping & Elution: [¹⁸F]Fluoride, produced from the ¹⁸O(p,n)¹⁸F reaction, is trapped on an anion exchange cartridge (e.g., Accell Light QMA). It is then eluted into the reactor vessel with a solution containing Kryptofix 222 (7 mg) and K₂CO₃ (1 mg) in acetonitrile (0.85 mL) and water (0.15 mL).[13]

-

Azeotropic Drying: The mixture is dried under vacuum at 100°C for 2 minutes, followed by the addition of 1 mL of acetonitrile and further drying for 5 minutes to ensure an anhydrous environment.[13]

-

Step 1: Synthon Formation: A solution of the ditosylate precursor, 1,3-bis(tosyloxy)propane (5 mg), in 1 mL of acetonitrile is added to the reactor. The reaction is heated to 110°C for 10 minutes to form the [¹⁸F]fluoropropyl tosylate synthon.[13]

-

Intermediate Purification (Simplified): The crude reaction mixture containing the synthon is cooled to 60°C and passed through a purification cartridge (e.g., silica) to remove unreacted [¹⁸F]fluoride and polar impurities.

-

Step 2: Conjugation: The purified synthon is transferred to a second reaction vessel containing the trimethoprim precursor. The final coupling reaction is performed at an elevated temperature (e.g., 120°C) for 15 minutes.

-

Final Purification: The final product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]FP-TMP from unreacted precursors and byproducts.

-

Formulation: The collected HPLC fraction is diluted with water, trapped on a C18 cartridge, washed with water to remove HPLC solvents, and finally eluted with ethanol and sterile saline for injection.

Electrophilic F-18 Radiolabeling

Electrophilic fluorination involves the reaction of an electron-rich precursor with an electrophilic F-18 source, such as [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite ([¹⁸F]AcOF).[1]

Mechanism and Limitations

This method is often used for the direct fluorination of aromatic rings via electrophilic substitution, particularly on organometallic precursors like trialkylstannanes.[1] However, it suffers from two major drawbacks:

-

Low Specific Activity: As mentioned, the production of [¹⁸F]F₂ requires a large excess of carrier ¹⁹F₂ gas, leading to a product with low molar activity.[1] This is unsuitable for receptor-based imaging where target saturation is a concern.[10]

-

Low Radiochemical Yield: Since the [¹⁸F]F₂ molecule contains one radioactive and one non-radioactive atom, the maximum theoretical radiochemical yield is 50%.[1]

-

Poor Regioselectivity: Reactions with [¹⁸F]F₂ can often lead to multiple fluorinated products, complicating purification.[8]

Experimental Protocol: Synthesis of 6-[¹⁸F]FDOPA

The synthesis of 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) is a classic example of electrophilic substitution.

-

[¹⁸F]F₂ Production: Gaseous [¹⁸F]F₂ is produced in the cyclotron and bubbled through a reaction vessel.

-

Reaction: The [¹⁸F]F₂ gas is passed through a solution of the protected trimethylstannyl precursor (3,4-di-O-pivaloyl-6-trimethylstannyl-L-DOPA methyl ester) in a suitable solvent (e.g., Freon-11). The reaction proceeds rapidly at room temperature.

-

Deprotection: After the reaction, the solvent is evaporated, and the protecting groups (pivaloyl and methyl ester) are removed by acid hydrolysis (e.g., using HBr or HCl) at high temperature.

-

Purification: The crude product is purified by semi-preparative HPLC to isolate the final 6-[¹⁸F]FDOPA.

-

Formulation: The collected fraction is prepared for injection, similar to the nucleophilic method.

Indirect Radiolabeling via Prosthetic Groups

For complex and sensitive biomolecules (peptides, proteins, antibodies) that cannot tolerate the harsh conditions (high temperature, strong base) of direct labeling, an indirect or multi-step approach is employed.[1][7] A small, reactive molecule, known as a prosthetic group, is first radiolabeled with F-18. This labeled synthon is then conjugated to the biomolecule under mild, typically aqueous conditions.[6][14]

Bioorthogonal "click chemistry" reactions are ideal for the conjugation step due to their high efficiency, selectivity, and rapid reaction rates in biological media.[1][2]

Quantitative Data Summary

The efficiency of a radiolabeling reaction is assessed by several parameters, primarily the Radiochemical Yield (RCY), which is the decay-corrected yield of the final product relative to the starting radioactivity. Molar activity (Aₘ), the ratio of radioactivity to the total amount of substance (radioactive and non-radioactive), is also a critical parameter, especially for imaging low-density targets.[1]

| Method | Example Tracer | Precursor Type | Typical RCY (Decay-Corrected) | Molar Activity (Aₘ) | Reaction Time | Key Conditions |

| Aliphatic Sₙ2 | [¹⁸F]FLT | Tosylate | 30-60% | High (50-500 GBq/µmol) | 10-20 min | K₂₂₂/K₂CO₃, MeCN, 80-120°C[8] |

| Aliphatic Sₙ2 | [¹⁸F]FP-TMP | Ditosylate | 22 ± 5% | 147 ± 107 GBq/µmol | ~90 min (automated) | Two-step, K₂₂₂/K₂CO₃, MeCN, 110°C[13] |

| Aromatic SₙAr | [¹⁸F]MPPF | Nitro-arene | 30-50% | High (100-400 GBq/µmol) | 15-30 min | K₂₂₂/K₂CO₃, DMSO, 150-180°C[8] |

| Aromatic SₙAr | [¹⁸F]PSMA-1007 | Activated Ester | 25-80% | High (up to 472 GBq/μmol) | < 55 min (automated) | TBAHCO₃, MeCN/tBuOH, 100°C[15][16] |

| Electrophilic | 6-[¹⁸F]FDOPA | Stannane | 5-15% | Low (< 5 GBq/µmol) | 5-10 min | [¹⁸F]F₂ gas, Freon-11, Room Temp[1] |

| Prosthetic Group | [¹⁸F]FPy-TFP-Peptide | Nicotinic acid | 13-26% | High (1-5 Ci/µmol) | ~97 min (automated) | Two-step: labeling then conjugation[17] |

| Silicon-Fluoride | [¹⁸F]SiTATE | Arylsilane | ~42-54% | High (60-472 GBq/µmol) | ~30 min | Isotopic exchange, mild conditions[16] |

Automation and Quality Control

For clinical applications, F-18 radiopharmaceutical production must adhere to Good Manufacturing Practice (GMP) guidelines. Automation is essential to ensure batch-to-batch reproducibility, minimize radiation exposure to operators, and enable the complex, timed sequences required for radiosynthesis.[18][19] Commercially available cassette-based modules (e.g., GE FASTlab, Trasis AllinOne) are widely used for this purpose.[19]

Following synthesis, every batch of a radiopharmaceutical must undergo rigorous quality control (QC) testing before it can be released for patient administration. Key QC tests include:[5][15][20]

-

Visual Inspection: Check for clarity and absence of particulate matter.

-

pH: Must be within a physiologically acceptable range (typically 4.5-8.5).[5]

-

Radionuclidic Purity: Confirms the identity of the radionuclide (F-18) and the absence of other radioisotopes, usually via half-life measurement or gamma spectroscopy.[5]

-

Radiochemical Purity (RCP): Determines the percentage of the total radioactivity present in the desired chemical form. This is the most critical test, typically performed by radio-HPLC or radio-TLC. A minimum of 95% RCP is often required.[15]

-

Residual Solvents: Gas chromatography (GC) is used to quantify any remaining organic solvents from the synthesis (e.g., acetonitrile, ethanol) to ensure they are below safety limits.[5]

-

Bacterial Endotoxin Test (LAL): Ensures the product is free from fever-inducing pyrogens.[20]

-

Sterility: Confirms the absence of microbial contamination. This test is typically performed retrospectively due to the short half-life of F-18.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-18 Radiochemistry: A Novel Thiol-Reactive Prosthetic Group, [18F]FBAMPy [scirp.org]

- 8. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-18 - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography [frontiersin.org]

- 11. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 13. Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newcastle University eTheses: New routes to fluorine-18 radiolabelled prosthetic groups for use in the Medical Imaging Technique - positron emission tomography [theses.ncl.ac.uk]

- 15. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fully automated peptide radiolabeling from [18F]fluoride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

The Cornerstone of PET Imaging: A Technical Guide to Fluorine-18 Chemistry

For Researchers, Scientists, and Drug Development Professionals

Fluorine-18 ([¹⁸F]) is the most widely used radionuclide in Positron Emission Tomography (PET) imaging, a critical tool in both clinical diagnostics and preclinical research.[1] Its nearly ideal physical and nuclear characteristics—a high positron branching ratio (97%), a relatively short half-life of 109.8 minutes, and low positron energy (635 keV) resulting in high-resolution images—make it exceptionally suitable for molecular imaging.[2][3] This guide provides an in-depth exploration of the fundamental principles of Fluorine-18 chemistry, from its production to the synthesis and quality control of [¹⁸F]-labeled radiopharmaceuticals, designed to equip researchers and drug development professionals with the core knowledge required to excel in this dynamic field.

Production of Fluorine-18

The journey of a Fluorine-18 radiotracer begins in a cyclotron. The most common and efficient method for producing [¹⁸F] is through the proton bombardment of enriched [¹⁸O]water via the ¹⁸O(p,n)¹⁸F nuclear reaction .[4] This process yields [¹⁸F]fluoride, the nucleophilic form of the radionuclide, which is the workhorse for the majority of [¹⁸F]-radiolabeling reactions due to its high, no-carrier-added specific activity.[5]

Alternatively, electrophilic [¹⁸F]F₂ gas can be produced, but this method necessitates the addition of a carrier gas (¹⁹F₂), which significantly lowers the specific activity of the final product.[6] Low specific activity can be problematic for imaging studies targeting low-density receptors or proteins, as the unlabeled ("cold") mass of the tracer may cause pharmacological effects or saturate the target sites.[5]

Radiolabeling Strategies with Fluorine-18

The incorporation of [¹⁸F] into a molecule of interest is a time-sensitive and intricate process. The two primary strategies are nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination

Nucleophilic substitution is the predominant method for [¹⁸F]-radiolabeling, favored for its use of high-specific-activity, no-carrier-added [¹⁸F]fluoride.[5] This approach involves the displacement of a good leaving group on a precursor molecule by the [¹⁸F]fluoride ion.

Workflow for Nucleophilic Fluorination:

Caption: General workflow for nucleophilic [¹⁸F]-fluorination.

Aliphatic Nucleophilic Substitution (Sₙ2): This reaction is commonly used to label alkyl chains. It involves the backside attack of [¹⁸F]fluoride on a carbon atom bearing a suitable leaving group. The efficiency of this reaction is highly dependent on the nature of the leaving group.

Aromatic Nucleophilic Substitution (SₙAr): Introducing [¹⁸F]fluoride into an aromatic ring via SₙAr requires the ring to be "activated" by the presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.[3][7] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[8][9]

Common Precursors and Leaving Groups: The choice of precursor and leaving group is critical for a successful radiolabeling reaction. Triflate (OTf), tosylate (OTs), and nosylate (ONs) are excellent leaving groups for both aliphatic and aromatic substitutions.[10][11] For electron-rich aromatic systems, which are not amenable to standard SₙAr, more advanced precursors like diaryliodonium salts or organoboron (BPin) esters are employed.[12][13]

| Leaving Group | Relative Reactivity | Stability of Precursor | Common Applications |

| Triflate (-OTf) | Very High | Less Stable | [¹⁸F]FDG, Aliphatic fluorination |

| Nosylate (-ONs) | High | Moderately Stable | [¹⁸F]FLT, Aliphatic fluorination |

| Tosylate (-OTs) | Moderate | Stable | [¹⁸F]FMISO, Aliphatic fluorination |

| Mesylate (-OMs) | Moderate | Stable | Aliphatic fluorination |

| Halides (-Br, -I) | Lower | Very Stable | Aliphatic fluorination |

| **Nitro (-NO₂) ** | Variable (SₙAr) | Stable | Aromatic fluorination (activated rings) |

| Trimethylammonium | High (SₙAr) | Stable | Aromatic fluorination |

Table 1: Comparison of common leaving groups used in nucleophilic [¹⁸F]-fluorination.

Electrophilic Fluorination

Electrophilic fluorination utilizes [¹⁸F]F₂ gas. This method is often employed for the fluorination of electron-rich aromatic rings or when a nucleophilic precursor is difficult to synthesize.[14] However, the aforementioned issue of low specific activity limits its application, especially in receptor imaging.[6]

Prosthetic Groups for Labeling Biomolecules

Directly labeling sensitive biomolecules like peptides and antibodies often requires harsh reaction conditions (e.g., high temperatures, aprotic solvents) that can denature them. To circumvent this, a two-step strategy using prosthetic groups (also known as bifunctional labeling agents) is employed.[15]

Workflow for Prosthetic Group Labeling:

Caption: Two-step workflow for labeling biomolecules.

In this approach, a small, reactive molecule (the prosthetic group) is first radiolabeled with [¹⁸F]. After purification, this activated, radiolabeled synthon is then conjugated to the target biomolecule under mild, typically aqueous conditions. Commonly used prosthetic groups include N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) for targeting primary amines (e.g., lysine residues) and 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP).[2][16]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of radiopharmaceutical production. The following sections provide illustrative, step-by-step procedures for key [¹⁸F]-labeling reactions.

Manual Synthesis of [¹⁸F]6-Fluoro-L-DOPA ([¹⁸F]FDOPA)

This protocol outlines the copper-mediated radiofluorination of an electron-rich aromatic precursor.[12]

-

[¹⁸F]Fluoride Preparation: Transfer aqueous [¹⁸F]fluoride (~3.7 GBq) through a QMA cartridge to trap the radionuclide. Elute the [¹⁸F]fluoride from the cartridge into a reaction vial using 0.5 mL of an eluent solution (e.g., containing Kryptofix 222 and potassium carbonate). Azeotropically dry the [¹⁸F]fluoride.

-

Radiolabeling: To a vial containing the BPin precursor (4 µmol), Cu(OTf)₂ (20 µmol), and pyridine (500 µmol) in DMF (1 mL), add a solution of the dried [¹⁸F]fluoride in DMF. Heat the reaction mixture at 110°C for 20 minutes.

-

Deprotection: After cooling, add a deprotecting solution (e.g., 0.8 mL of a solution containing HCl and ascorbic acid) to remove the protecting groups. Ascorbic acid is crucial to prevent degradation of the [¹⁸F]FDOPA.

-

Purification: Purify the crude product using semi-preparative HPLC to isolate [¹⁸F]FDOPA.

-

Formulation: The collected HPLC fraction is reformulated into a sterile, injectable solution.

Automated Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

This protocol describes a three-step, one-pot automated synthesis.[5]

-

[¹⁸F]Fluorination: The precursor, 4-formyl-N,N,N-trimethyl benzenaminium trifluoromethane sulfonate, is reacted with dried [¹⁸F]fluoride in an automated synthesis module to produce 4-[¹⁸F]fluorobenzaldehyde.

-

Oxidation: The intermediate aldehyde is then oxidized in the same reaction vessel to form 4-[¹⁸F]fluorobenzoic acid.

-

Activation: The benzoic acid is subsequently treated with an activating agent, such as N,N-disuccinimidyl carbonate, to yield the final product, [¹⁸F]SFB.

-

Purification: The crude [¹⁸F]SFB is purified by HPLC. The entire automated process, including purification, typically takes about 54-80 minutes.[2][5]

Automated Labeling of a Peptide with [¹⁸F]FPy-TFP

This protocol outlines a two-step automated process for peptide labeling.[16]

-

[¹⁸F]FPy-TFP Synthesis: The prosthetic group, 6-[¹⁸F]fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP), is synthesized first in an automated module.

-

Conjugation: The purified [¹⁸F]FPy-TFP is then reacted with the target peptide (e.g., 1 mg of peptide in 0.5 mL DMSO with 10 µL of DIPEA as a base) at 40°C for 15 minutes.

-

Purification: The final [¹⁸F]-labeled peptide is purified via HPLC. The total synthesis time is approximately 97 minutes.

Purification and Formulation

After synthesis, the crude reaction mixture contains the desired [¹⁸F]-radiotracer, unreacted [¹⁸F]fluoride, the precursor molecule, and various byproducts. Purification is essential to ensure that only the pure radiotracer is administered to the patient.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purification, offering excellent separation of the desired product from impurities. Semi-preparative HPLC is used to isolate the radiotracer, which is then reformulated.

-

Solid-Phase Extraction (SPE): SPE cartridges provide a simpler and faster method of purification. This technique is often used for reformulation after HPLC or, in some cases, as the sole method of purification for radiotracers where the impurities have significantly different polarities from the product (e.g., the synthesis of [¹⁸F]FDG).[17]

Following purification, the radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol), passed through a sterile filter, and dispensed for quality control and patient administration.

Automation in [¹⁸F] Radiochemistry

Automated synthesis modules are now standard in most radiopharmacies.[17] These systems offer several advantages over manual synthesis:

-

Radiation Safety: Minimizes radiation exposure to radiochemists.

-

Reproducibility: Ensures consistent radiochemical yields and purity.

-

Good Manufacturing Practice (GMP) Compliance: Facilitates adherence to the stringent requirements for producing clinical-grade radiopharmaceuticals.

Commercial modules are available that use pre-packaged, disposable cassettes containing all the necessary reagents and cartridges for a specific synthesis, such as [¹⁸F]FDG or [¹⁸F]Florbetaben.[17][18]

Quality Control of [¹⁸F]-Radiopharmaceuticals

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical before it is administered to a patient.[19] Due to the short half-life of [¹⁸F], some tests may be completed retrospectively, but several key tests must be performed before the product is released.[5]

Key Quality Control Tests:

| Test | Purpose | Typical Method | Acceptance Criteria (Example) |

| Visual Inspection | Check for clarity and absence of particulate matter. | Visual inspection behind leaded glass. | Clear, colorless solution, free of particles.[20] |

| pH | Ensure the solution is physiologically compatible. | pH meter or calibrated pH strips. | Typically between 4.5 and 8.5.[19] |

| Radionuclidic Identity | Confirm the radionuclide is [¹⁸F]. | Half-life measurement. | Half-life between 105 and 115 minutes.[19] |

| Radiochemical Purity | Determine the percentage of radioactivity corresponding to the desired radiotracer. | HPLC or Thin-Layer Chromatography (TLC). | Typically ≥95% for the desired compound.[20][21] |

| Chemical Purity | Quantify non-radioactive chemical impurities, including the precursor. | HPLC with UV detection. | Specific limits for known impurities and the precursor. |

| Residual Solvents | Ensure that levels of organic solvents used in synthesis are below safety limits. | Gas Chromatography (GC). | Limits defined by pharmacopeias (e.g., USP <467>). |

| Bacterial Endotoxins | Test for pyrogens that can cause fever. | Limulus Amebocyte Lysate (LAL) test. | Below a specified endotoxin unit (EU) limit.[19] |

| Sterility | Ensure the absence of microbial contamination. | Incubation in culture media. | No microbial growth (test completed post-release).[19] |

Table 2: Essential quality control tests for [¹⁸F]-radiopharmaceuticals.

Example QC Method: Radiochemical Purity of [¹⁸F]FDG by TLC

-

Stationary Phase: Silica gel plate (TLC-SG).

-

Mobile Phase: Acetonitrile:Water (95:5 v/v).

-

Expected Rƒ values: [¹⁸F]Fluoride ≈ 0.0; [¹⁸F]FDG ≈ 0.45; Acetylated intermediates ≈ 0.8-0.95.[5]

Data Summary of Common [¹⁸F]-Radiotracers

The efficiency of a radiosynthesis is typically evaluated based on its radiochemical yield (RCY), total synthesis time, and the specific activity of the final product. The following table summarizes these parameters for several important [¹⁸F]-radiotracers.

| Radiotracer | Target/Application | Labeling Method | RCY (decay-corrected) | Synthesis Time (min) | Molar Activity (GBq/µmol) |

| [¹⁸F]FDG | Glucose Metabolism | Nucleophilic (Sₙ2) | 50-60% | ~25 | High |

| [¹⁸F]FDOPA | Dopamine Synthesis | Cu-mediated Nucleophilic | ~5% | ~140 | 2050 ± 804 |

| [¹⁸F]Florbetaben | Amyloid Plaques | Nucleophilic (Sₙ2) | 20-25% (uncorrected) | ~50 | >95% Purity |

| [¹⁸F]FMISO | Hypoxia Imaging | Nucleophilic (Sₙ2) | 54-58% | 60-70 | 337 ± 25 |

| [¹⁸F]FLT | Cell Proliferation | Nucleophilic (Sₙ2) | ~28% | ~45 | >74 |

| [¹⁸F]FPy-Peptide | Various Receptors | Prosthetic Group | 13-26% | ~97 | 37-185 |

| [¹⁸F]SFB-Protein | Various Targets | Prosthetic Group | 30-44% ([¹⁸F]SFB) | ~54-80 | 10-12 |

Table 3: Synthesis data for selected [¹⁸F]-radiopharmaceuticals. Note: Values can vary significantly based on the specific protocol, automation platform, and starting radioactivity.[5][9][13][16][20][22]

Conclusion

The chemistry of Fluorine-18 is a sophisticated and rapidly evolving field that forms the foundation of modern PET imaging. A thorough understanding of its production, diverse radiolabeling strategies, and stringent quality control measures is paramount for the successful development and translation of novel PET tracers. From the workhorse nucleophilic substitution reactions to the elegant use of prosthetic groups for labeling complex biomolecules, the versatility of [¹⁸F] chemistry continues to drive innovation in molecular imaging, enabling new insights into biology and advancing the frontiers of medicine.

References

- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. f-18-labeled amyloid imaging: Topics by Science.gov [science.gov]

- 4. bioone.org [bioone.org]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 18F-labeled radiopharmaceuticals for the molecular neuroimaging of amyloid plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Sequential Preparation of [18F]FLT and [18F]FMISO Employing Advion NanoTek® Microfluidic Synthesis System [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Automated synthesis of [18F]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. static1.squarespace.com [static1.squarespace.com]

- 22. researchgate.net [researchgate.net]

Introduction to Fluorine-18 in Positron Emission Tomography (PET)

An In-depth Technical Guide to [Target Molecule] Labeling with Fluorine-18 for Beginners

For Researchers, Scientists, and Drug Development Professionals

Fluorine-18 (¹⁸F) is the most widely used radioisotope for Positron Emission Tomography (PET), a powerful molecular imaging technique used in both clinical diagnostics and preclinical research.[1][2] Its popularity stems from a combination of favorable physical and chemical properties. With a half-life of 109.8 minutes, ¹⁸F provides sufficient time for multi-step chemical syntheses and imaging protocols while minimizing the patient's radiation exposure.[1][3] It decays primarily through positron emission (97%), producing low-energy positrons (635 keV) that result in high-resolution PET images.[1][2]

The ability to substitute a hydrogen atom or a hydroxyl group with fluorine can significantly alter a molecule's biological properties, including its metabolic stability and receptor binding affinity, without adding substantial steric bulk. This makes ¹⁸F an ideal label for a wide range of biologically active molecules, from small-molecule drugs to peptides and proteins.[1][4] The most common application is in the synthesis of radiopharmaceuticals like [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog used extensively in oncology to visualize tumors with high glucose metabolism.[3]

Core Principles of Fluorine-18 Production

Fluorine-18 is typically produced in a cyclotron by bombarding an enriched water target ([¹⁸O]H₂O) with protons. This nuclear reaction, denoted as ¹⁸O(p,n)¹⁸F, yields no-carrier-added (n.c.a.) [¹⁸F]fluoride ions in an aqueous solution.[5] The term "no-carrier-added" signifies that the product is essentially free of the stable isotope, ¹⁹F, leading to very high specific activity. High specific activity is crucial for PET tracers that target receptors present in low concentrations in the body.[6]

References

- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. openmedscience.com [openmedscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel F-18 PET Tracers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and synthesis of novel Fluorine-18 (F-18) labeled Positron Emission Tomography (PET) tracers. F-18 is a preferred radionuclide for PET imaging due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.7 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1] This document details experimental protocols for the synthesis of key F-18 PET tracers, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological and experimental workflows using Graphviz diagrams.

Core Concepts in F-18 PET Tracer Development

The development of a novel F-18 PET tracer is a multistage process that begins with target identification and validation, followed by the design and synthesis of a suitable precursor molecule. The subsequent radiolabeling with F-18 is a critical step, often requiring optimization of reaction conditions to achieve high radiochemical yield (RCY), molar activity (Am), and radiochemical purity (RCP). Following successful radiosynthesis, the tracer undergoes rigorous quality control and preclinical evaluation in vitro and in vivo to assess its safety, stability, and efficacy as an imaging agent.[1]

Radiolabeling Strategies

The introduction of F-18 into a molecule is typically achieved through nucleophilic substitution, where [¹⁸F]fluoride displaces a leaving group on a precursor molecule. Recent advancements have expanded the repertoire of radiolabeling techniques to include metal-catalyzed radiofluorination and bioorthogonal "click" chemistry, which offer milder reaction conditions and broader substrate scopes.[2] The choice of strategy depends on the chemical nature of the target molecule and the desired position of the F-18 label.

Automation in Radiosynthesis

To ensure reproducibility, enhance safety, and meet the demands of clinical production, the radiosynthesis of F-18 PET tracers is often automated using commercially available synthesis modules.[3][4][5] These automated systems perform the entire process, from the trapping of [¹⁸F]fluoride to the final purification and formulation of the radiopharmaceutical, under cGMP (current Good Manufacturing Practice) guidelines.[3]

Featured F-18 PET Tracers: Synthesis and Data

This section provides a detailed look at the synthesis and key data for three prominent novel F-18 PET tracers targeting different biological processes.

[¹⁸F]PSMA-1007 for Prostate Cancer Imaging

[¹⁸F]PSMA-1007 is a urea-based inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells.[6] Its use in PET imaging allows for highly sensitive and specific detection of primary and metastatic prostate cancer.

Experimental Protocol: Automated One-Step Synthesis of [¹⁸F]PSMA-1007

This protocol is adapted for an automated radiosynthesis module.

-

[¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]fluoride.

-

Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃) in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed under a stream of nitrogen or argon with heating to ensure anhydrous conditions. This step is typically repeated with the addition of anhydrous acetonitrile.

-

Radiolabeling: The PSMA-1007 precursor (with a suitable leaving group, such as a quaternary ammonium salt) dissolved in a polar aprotic solvent (e.g., DMSO or acetonitrile) is added to the reactor.[7] The reaction mixture is heated at a specific temperature (e.g., 105°C) for a defined time (e.g., 10 minutes) to facilitate nucleophilic substitution.[4]

-

Purification: The crude reaction mixture is diluted and passed through a series of solid-phase extraction (SPE) cartridges (e.g., a cation exchange cartridge followed by a C18 cartridge) to remove unreacted [¹⁸F]fluoride and other impurities.[4][7]

-

Formulation: The purified [¹⁸F]PSMA-1007 is eluted from the SPE cartridge with an ethanol/water mixture and formulated in a physiologically compatible buffer (e.g., phosphate-buffered saline) containing a stabilizer like sodium ascorbate.[4]

-

Quality Control: The final product is tested for radiochemical purity (via HPLC and TLC), residual solvents (via GC), pH, and sterility before release.[6]

Quantitative Data for [¹⁸F]PSMA-1007 Synthesis

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | 25 - 80% (non-decay corrected) | [6] |

| Molar Activity (Am) | 126 ± 42 GBq/µmol | [6] |

| Radiochemical Purity (RCP) | ≥95% | [6] |

| Synthesis Time | < 55 minutes | [6] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: PSMA signaling pathway in prostate cancer.[8][9]

Caption: Experimental workflow for [¹⁸F]PSMA-1007 synthesis.

[¹⁸F]FES (16α-[¹⁸F]fluoro-17β-estradiol) for Breast Cancer Imaging

[¹⁸F]FES is an estrogen analog used to image estrogen receptor (ER) expression in breast cancer. It provides a non-invasive method to assess ER status, which is crucial for guiding endocrine therapy.

Experimental Protocol: Microwave-Assisted Synthesis of [¹⁸F]FES

This protocol highlights the use of microwave heating to accelerate the synthesis.[10]

-

[¹⁸F]Fluoride Preparation: As described for [¹⁸F]PSMA-1007 (steps 1-3).

-

Radiolabeling: The precursor, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride. The reaction vial is sealed and heated in a microwave reactor (e.g., 110°C for 4 minutes).[10]

-

Hydrolysis: After cooling, an acidic solution (e.g., 2N HCl) is added to the vial, which is then resealed and heated again in the microwave reactor (e.g., 120°C for 3 minutes) to remove the protecting group.[10]

-

Neutralization and Purification: The reaction mixture is neutralized with a base (e.g., NaHCO₃) and purified by semi-preparative High-Performance Liquid Chromatography (HPLC) or SPE.[10][11]

-

Formulation: The purified [¹⁸F]FES fraction is collected, the solvent is evaporated, and the product is redissolved in a sterile solution for injection.

-

Quality Control: The final product undergoes quality control tests, including radiochemical purity by HPLC, pH, and residual solvent analysis.[11][12]

Quantitative Data for [¹⁸F]FES Synthesis

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | 10 - 20% (uncorrected, automated) | [10] |

| Radiochemical Yield (RCY) | 18.37 ± 3.07% (uncorrected) | [11][12] |

| Radiochemical Purity (RCP) | >97% | [11] |

| Synthesis Time (Microwave) | ~38 minutes | [10] |

| Synthesis Time (Automated) | ~80 minutes | [10] |

[¹⁸F]Florbetapir (AV-45) for Alzheimer's Disease Imaging

[¹⁸F]Florbetapir is a PET tracer that binds to β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Its use aids in the diagnosis and monitoring of the disease.

Experimental Protocol: Automated Synthesis of [¹⁸F]Florbetapir

-

[¹⁸F]Fluoride Preparation: As described previously (steps 1-3).

-

Radiolabeling: The tosylate precursor in anhydrous DMSO is added to the reactor, and the mixture is heated (e.g., 115°C for 10 minutes) for nucleophilic radiofluorination.[13][14]

-

Hydrolysis: The N-Boc protecting group is removed by adding hydrochloric acid and heating.

-

Neutralization and Purification: The reaction is neutralized with sodium hydroxide and purified by semi-preparative HPLC.[13][14]

-

SPE Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge. The trapped [¹⁸F]Florbetapir is then eluted with ethanol and formulated in saline for injection.[13]

-

Quality Control: Standard quality control tests are performed on the final product.

Quantitative Data for [¹⁸F]Florbetapir Synthesis

| Parameter | Value | Reference |

| Radiochemical Yield (RCY) | Varies with automation platform | - |

| Radiochemical Purity (RCP) | >95% | - |

| Synthesis Time | ~60-90 minutes | - |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Amyloid-β plaque formation pathway in Alzheimer's disease.[15][16][17]

Novel Targets and Future Directions

Research in F-18 PET tracer development is continuously exploring new biological targets to address unmet clinical needs in various diseases.

Neuroinflammation

Neuroinflammation is implicated in a wide range of neurological disorders. The translocator protein (TSPO) is a biomarker for activated microglia and astrocytes, and several F-18 labeled TSPO tracers have been developed.[18] However, challenges such as genetic polymorphism affecting tracer binding have spurred the development of new generations of TSPO tracers and the exploration of other targets like the P2X7 receptor.[19][20]

Caption: Role of TSPO in neuroinflammation and PET imaging.[3][21]

Amino Acid Transporters in Oncology

Cancer cells exhibit altered metabolism, including an increased uptake of amino acids to fuel their rapid growth. Amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), are overexpressed in many tumors and represent promising targets for cancer imaging.[22][23] F-18 labeled amino acid analogs can visualize this metabolic reprogramming.

Caption: LAT1-mediated signaling in cancer.[2][5][24][25]

Conclusion

The field of F-18 PET tracer development is dynamic and continually evolving, driven by advances in radiochemistry, automated synthesis, and a deeper understanding of disease biology. The ability to non-invasively visualize and quantify molecular processes in vivo with high sensitivity and resolution offers immense potential for improving disease diagnosis, guiding personalized treatment strategies, and accelerating drug development. This guide provides a foundational understanding of the key principles and practical aspects of discovering and synthesizing novel F-18 PET tracers for the research and drug development community.

References

- 1. oncotarget.com [oncotarget.com]

- 2. mdpi.com [mdpi.com]

- 3. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 10. Rapid synthesis of [18F]-fluoroestradiol: remarkable advantage of microwaving over conventional heating - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. View of Synthesis and characterization of the radiopharmaceutical [18F]fluoroestradiol [bjrs.org.br]

- 13. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 14. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of amyloid plaque formation suggests an intracellular basis of Aβ pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glpbio.com [glpbio.com]

- 17. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 18. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and evaluation in an LPS rodent model of neuroinflammation of a novel 18F-labelled PET tracer targeting P2X7 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors [frontiersin.org]

- 24. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

F-18 production and purification for radiopharmaceutical synthesis

An In-depth Technical Guide to the Production and Purification of Fluorine-18 for Radiopharmaceutical Synthesis

Introduction

Fluorine-18 (¹⁸F) is the most widely used radionuclide in Positron Emission Tomography (PET), a powerful molecular imaging modality essential for clinical diagnostics and biomedical research. With a convenient half-life of 109.8 minutes and low positron energy (0.634 MeV), ¹⁸F allows for high-resolution imaging and transportation to facilities without an on-site cyclotron.[1][2] The synthesis of ¹⁸F-labeled radiopharmaceuticals, most notably 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), is a multi-step process requiring sophisticated equipment and adherence to stringent quality control standards.[3] This guide provides a detailed technical overview of the core processes: cyclotron-based production of [¹⁸F]fluoride, its subsequent purification, and the quality control measures mandated for clinical use.

Fluorine-18 Production: The Cyclotron Process

The production of ¹⁸F is predominantly achieved using a medical cyclotron. The process relies on inducing a nuclear reaction in a stable, enriched target material. Automation of the entire process, from production to final synthesis, is crucial for ensuring safety, reproducibility, and compliance with Good Manufacturing Practices (GMP).[4][5]

The ¹⁸O(p,n)¹⁸F Nuclear Reaction

The most common and efficient method for producing ¹⁸F is the proton bombardment of enriched [¹⁸O]water.[6] This occurs via the ¹⁸O(p,n)¹⁸F nuclear reaction, where a proton (p) strikes an ¹⁸O nucleus, ejecting a neutron (n) and transmuting the oxygen atom into a Fluorine-18 atom. The resulting [¹⁸F]fluoride is produced with no added carrier, leading to high specific activity.

The cross-section (a measure of the probability) of this reaction is energy-dependent, with a threshold of approximately 2.3 MeV and a peak around 5 MeV.[2][7] Commercial production cyclotrons typically use proton energies ranging from 11 to 20 MeV to maximize the yield.[6][8]

Cyclotron Target System

The target system is a critical component designed to contain the valuable enriched [¹⁸O]water and withstand the intense heat and pressure generated during bombardment.[6]

-

Target Body: Often constructed from materials like silver, niobium, or titanium, which have good thermal conductivity and chemical resistance.[6][9]

-

Target Foils: A thin foil, typically made of Havar or titanium, separates the target water from the cyclotron's vacuum.[8]

-

Target Water: Highly enriched (>95%) [¹⁸O]water is used to maximize the ¹⁸F yield. The typical volume is small, around 2.5 to 3.2 ml.[10]

-

Cooling: Efficient cooling systems are essential to dissipate the heat generated by the proton beam, which can exceed 2 kilowatts.[10]

Experimental Protocol: Target Bombardment

-

Target Loading: The target chamber is filled with a precise volume of enriched [¹⁸O]water.

-

Pressurization: The target is pressurized with an inert gas (e.g., helium) to raise the boiling point of water, preventing phase changes that can reduce production efficiency.

-

Proton Bombardment: The cyclotron accelerates a beam of protons to a specific energy (e.g., 18 MeV). This beam is directed onto the target.[10]

-

Irradiation: The target is irradiated for a set duration, typically 60 to 120 minutes, with a specific beam current (e.g., 40-50 µA).[10] The yield of ¹⁸F increases with both beam current and irradiation time, although it approaches a saturation point.[10][11]

-

Target Unloading: After bombardment, the irradiated [¹⁸O]water, now containing [¹⁸F]fluoride ions, is remotely transferred from the cyclotron vault to a shielded synthesis module ("hot cell") for purification.

Figure 1. High-level workflow for the cyclotron production of [¹⁸F]fluoride.

Quantitative Data: Production Yields

The yield of ¹⁸F is dependent on several factors, including proton energy, beam current, and irradiation time.

Table 1: Example ¹⁸F Production Yields

| Proton Energy (MeV) | Beam Current (µA) | Irradiation Time (min) | Yield at EOB* (mCi) | Reference |

|---|---|---|---|---|

| 18 | 40 - 50 | 60 | 2500 - 3500 | [10] |

| 11 | 30 (µA·hr) | 60 | ~588 | [8] |

| 17 | 45 | 60 | ~3000 (110 GBq) | [9] |

| 19 - 25 | Not specified | Not specified | Saturation Yield: 200-275 mCi/µA | [9] |

EOB: End of Bombardment

Purification of [¹⁸F]Fluoride

After production, the [¹⁸F]fluoride ion exists in a large volume of [¹⁸O]water. For it to be useful in nucleophilic substitution reactions, it must be separated from the water, concentrated, and rendered anhydrous.[12] This is almost universally accomplished using Solid-Phase Extraction (SPE).

Principle of Solid-Phase Extraction (SPE)

SPE is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[13] For [¹⁸F]fluoride purification, a "bind and elute" strategy is used.[13] The process, often called "trap and release," involves:

-

Trapping: The aqueous solution is passed through a solid sorbent that retains the analyte of interest ([¹⁸F]F⁻).

-

Washing/Recovery: The bulk matrix ([¹⁸O]water) passes through the sorbent and is collected.

-

Eluting: A different solvent is used to release the trapped analyte from the sorbent.

Experimental Protocol: [¹⁸F]Fluoride Isolation and Elution

This entire process is typically performed within an automated synthesis module.[14][15]

-

Cartridge Conditioning: An anion exchange SPE cartridge (e.g., quaternary methylammonium, QMA) is pre-conditioned with appropriate solvents.

-

Loading and Trapping: The irradiated target water containing [¹⁸F]F⁻ is passed through the anion exchange cartridge. The negatively charged [¹⁸F]fluoride ions bind to the positively charged functional groups of the resin.

-

[¹⁸O]Water Recovery: The valuable [¹⁸O]water does not bind to the cartridge and is collected in a separate vial for recycling.[1]

-

Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge using a solution containing a phase-transfer catalyst. A common eluent is a mixture of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in an acetonitrile/water solvent.[1][16] Tetrabutylammonium (TBA) bicarbonate is also widely used.[17] The K222 cryptand encapsulates the potassium ion, making the fluoride anion more "naked" and reactive.

-

Azeotropic Drying: The eluted solution is transferred to a reaction vessel. Because water inhibits the subsequent nucleophilic substitution reaction, it must be completely removed.[12] This is achieved by heating the vessel under a stream of nitrogen while adding acetonitrile. The acetonitrile forms a low-boiling azeotrope with the water, facilitating its complete removal and leaving behind a reactive, anhydrous K¹⁸F-K222 complex.

Figure 2. Workflow for the purification and activation of [¹⁸F]fluoride via SPE.

Final Radiopharmaceutical Purification

After the anhydrous [¹⁸F]fluoride is used to synthesize a radiotracer (e.g., [¹⁸F]FDG), the final crude product must be purified to remove unreacted fluoride, precursors, and reaction byproducts.[16] While High-Performance Liquid Chromatography (HPLC) can be used, modern automated synthesizers increasingly rely on a series of SPE cartridges (e.g., reversed-phase C18, ion-retardation, alumina) for purification.[18][19] This cartridge-based approach simplifies the process, reduces synthesis time, and is more amenable to GMP-compliant, cassette-based systems.[5][18]

Quality Control (QC) for ¹⁸F-Radiopharmaceuticals

Before a radiopharmaceutical can be administered to a patient, it must undergo a series of rigorous quality control tests to ensure its safety, purity, and identity. These tests are defined by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopeia (EP), and British Pharmacopeia (BP).[16]

Figure 3. Logical relationship from synthesis to final product release.

Key QC Tests and Specifications

The following table summarizes the essential QC tests performed on a final ¹⁸F-radiopharmaceutical product, such as [¹⁸F]FDG.

Table 2: Quality Control Specifications for [¹⁸F]FDG Injection

| Test | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Appearance | Visual Inspection | Clear, colorless, free of particulates | [20] |

| pH | pH Meter or Litmus Strips | 4.5 – 7.5 | [21] |

| Radionuclidic Identity | Gamma Spectrometry | Principal photon at 511 keV | |

| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.5% of total radioactivity is from ¹⁸F | |

| Radiochemical Purity (RCP) | HPLC or TLC | ≥ 95% (USP) or ≥ 92% | [21] |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: < 0.04% (410 ppm) Ethanol: < 0.5% (5000 ppm) | [20][21] |

| Kryptofix 2.2.2 Residue | Spot Test or TLC | < 50 µg/mL | [17] |

| Bacterial Endotoxins (LAL) | Limulus Amebocyte Lysate | < 175/V EU/mL (V=max dose in mL) | [21] |

| Sterility | Fluid Thioglycolate Medium | Sterile (test initiated within 24 hrs) | [21] |

| Filter Integrity Test | Bubble Point Test | Pass (confirms sterilizing filter was intact) |[16] |

Note: Due to the short half-life of ¹⁸F, the product is often released for clinical use before the full sterility test (which can take several days) is complete. A successful filter integrity test provides a high degree of assurance of the product's sterility.[16]

References

- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agenda.infn.it [agenda.infn.it]

- 3. www-pub.iaea.org [www-pub.iaea.org]

- 4. Synthesis modules and automation in F-18 labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 6. openmedscience.com [openmedscience.com]

- 7. researchgate.net [researchgate.net]

- 8. proceedings.jacow.org [proceedings.jacow.org]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

- 12. PET Designated Flouride-18 Production and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PET - Production of [18F] PET tracers: Beyond [18F]FDG | PDF [slideshare.net]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. Purification of 2-[18F]fluoro-2-deoxy-d-glucose by on-chip solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. Design of CGMP Production of 18F- and 68Ga-Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to nucleophilic substitution with [18F]fluoride

An In-depth Technical Guide to Nucleophilic Substitution with [18F]Fluoride for PET Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nucleophilic substitution using [18F]fluoride, a cornerstone technique in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). It covers the fundamental principles, from radionuclide production to the intricacies of radiolabeling chemistry, and offers detailed insights into experimental protocols, automation, and quality control.

Introduction to [18F]Fluoride in PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative, in vivo measurements of metabolic and biochemical processes.[1][2] The utility of PET is critically dependent on the availability of specific molecular probes labeled with positron-emitting radionuclides. Among these, fluorine-18 (18F) is the most widely used due to its near-ideal characteristics:

-

Favorable Half-Life: At 109.8 minutes, the half-life of 18F is long enough to allow for multi-step radiosynthesis, purification, and transport to satellite imaging centers, yet short enough to minimize the patient's radiation dose.[1][3]

-

Low Positron Energy: The low maximum positron energy (0.635 MeV) results in a short positron range in tissue, leading to higher resolution PET images.[2][3]

-

Simple Decay Profile: It decays almost exclusively (97%) by positron emission.[2]

-

Stable C-F Bond: The carbon-fluorine bond is strong, lending high in vivo stability to the resulting radiotracers.[1]

Radiolabeling with fluorine-18 can be accomplished through either electrophilic or nucleophilic methods. However, nucleophilic substitution with no-carrier-added [18F]fluoride is the preferred method for preparing receptor-binding PET radiopharmaceuticals, as it yields products with the high specific activity necessary for imaging low-density molecular targets like receptors and enzymes.[4]

Production and Activation of [18F]Fluoride

The journey from stable isotope to reactive nucleophile involves several critical steps. Understanding this process is fundamental to successful radiolabeling.

2.1. Radionuclide Production

Nucleophilic [18F]fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction.[4][5] This involves bombarding highly enriched [18O]water with protons. The resulting product is an aqueous solution of [18F]fluoride ions ([18F]F⁻).

2.2. From Aqueous Ion to Potent Nucleophile

In aqueous solution, the fluoride ion is heavily solvated by hydrogen bonds, rendering it a poor nucleophile.[3] To be effective in substitution reactions, it must be "activated." This is a multi-stage process:

-

Trapping: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion-exchange cartridge, typically a Quaternary Methylammonium (QMA) resin. The [18F]F⁻ is trapped on the resin, allowing the expensive [18O]water to be recovered for reuse.[5]

-

Elution: The trapped [18F]F⁻ is then eluted from the cartridge using a solution containing a cation and a phase-transfer catalyst in a mixture of acetonitrile and water. A common combination is potassium carbonate (K₂CO₃) and a cryptand, Kryptofix 222 (K222).[5][6] The carbonate ion displaces the [18F]F⁻, while the K222 chelates the K⁺ ion, preventing strong ion pairing with the fluoride and thereby increasing its nucleophilicity. Bulky tetralkylammonium salts, like tetrabutylammonium (TBA), can also be used.[3]

-

Azeotropic Drying: The eluted solution still contains water, which must be rigorously removed. This is achieved through azeotropic distillation with acetonitrile. The process is typically repeated 2-3 times to ensure anhydrous conditions, which are critical for maximizing the reactivity of the [18F]fluoride for the subsequent nucleophilic substitution.[3][5]

The result of this process is a highly reactive, "naked" [18F]fluoride-Kryptofix complex in an anhydrous polar aprotic solvent, ready for the labeling reaction.[1]

Mechanisms of Nucleophilic [18F]Fluorination

The incorporation of [18F]fluoride into a target molecule is typically achieved via an S_N2 or S_NAr reaction. The choice of strategy depends on whether the target is an aliphatic or aromatic system.

Aliphatic Nucleophilic Substitution (S_N2)

This is a common method for creating aliphatic C-¹⁸F bonds.[2] The reaction involves a backside attack by the [18F]fluoride nucleophile on a carbon atom bearing a good leaving group (LG), resulting in an inversion of stereochemistry at the reaction center.

Key Factors for S_N2 Reactions:

-

Substrate: The reaction works best with primary and secondary carbons. Tertiary carbons are prone to elimination side-reactions.

-

Leaving Groups (LG): The efficiency of the substitution depends heavily on the quality of the leaving group. Common leaving groups, in order of decreasing reactivity, are nonaflyl > triflyl (trifluoromethanesulfonyl) > tosyl (p-toluenesulfonyl) > mesyl (methanesulfonyl) > halides (I > Br > Cl).[2]

-

Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred as they solvate the cation but leave the fluoride anion relatively "naked" and highly reactive.[6]

Aromatic Nucleophilic Substitution (S_NAr)

Introducing [18F]fluoride into an aromatic ring is more challenging due to the high electron density of the ring. The S_NAr reaction is feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2]

Key Factors for S_NAr Reactions:

-

Activation: EWGs like nitro (-NO₂), cyano (-CN), or carbonyl groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.[2] Heteroarenes containing nitrogen (e.g., pyridine) are naturally electron-deficient and more amenable to direct substitution.[7]

-

Leaving Groups: Common leaving groups for S_NAr include -NO₂, trimethylammonium (-N⁺Me₃), and halides.

-

Advanced Methods: For non-activated aromatic rings, more advanced methods are required, such as using diaryliodonium salts or transition metal-mediated reactions.[3] Diaryliodonium salt precursors have proven particularly effective for labeling electron-rich and electron-neutral arenes.[3]

Experimental Protocols

While specific conditions vary greatly, the following sections outline a generalized protocol for a manual and automated [18F]fluorination.

General Protocol for Manual Radiosynthesis

-

[18F]Fluoride Preparation:

-

Pass the cyclotron-produced [18F]F⁻/[¹⁸O]H₂O mixture through a pre-conditioned anion-exchange cartridge (e.g., QMA Sep-Pak Light).

-

Wash the cartridge with sterile water to remove any remaining [¹⁸O]H₂O.

-

Elute the trapped [18F]F⁻ into a reaction vial using 1 mL of an eluent solution (e.g., 95:5 acetonitrile/water containing 5 mg Kryptofix 222 and 1 mg K₂CO₃).

-

Dry the eluate by heating it under a stream of nitrogen or argon at ~110°C. Add 1 mL of anhydrous acetonitrile and repeat the drying process two more times to ensure the complex is anhydrous.

-

-

Nucleophilic Substitution Reaction:

-

Dissolve the precursor molecule (typically 5-10 mg) in 1 mL of an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

-

Add the precursor solution to the dried [18F]KF/K222 complex.

-

Seal the reaction vial and heat it at the desired temperature (e.g., 80-150°C) for a specified time (e.g., 10-30 minutes).

-

After the reaction, cool the vial to room temperature.

-

-

Purification and Formulation:

-

Dilute the crude reaction mixture with a suitable solvent (e.g., water/acetonitrile).

-

Purify the [18F]-labeled product using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Collect the fraction corresponding to the desired product.

-

Remove the HPLC solvent via solid-phase extraction (e.g., using a C18 Sep-Pak cartridge). Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

-

Automation in [18F]Radiochemistry

For clinical production and to ensure reproducibility and radiation safety, [18F] radiochemistry is almost always automated.[8][9] Commercially available automated synthesis modules (e.g., GE TRACERlab, Trasis AllInOne) use pre-packaged, sterile cassettes that contain all the necessary reagents and components for the synthesis.[8][10]

Advantages of Automation:

-

Radiation Safety: Minimizes radiation exposure to the operator.[8]

-

Reproducibility: Ensures batch-to-batch consistency, which is critical for Good Manufacturing Practice (GMP) compliance.[8]

-

Efficiency: Streamlines the entire process from fluoride trapping to final formulation.

The automated process follows the same fundamental steps as the manual synthesis but is controlled by a computer interface, which manages fluid transfers, heating, cooling, and purification steps within a shielded "hot cell".[8]

Quantitative Data Summary

The efficiency of a nucleophilic substitution reaction is typically evaluated by its radiochemical yield (RCY), which is the percentage of the initial radioactivity that is incorporated into the final, purified product, corrected for radioactive decay. Molar activity (A_m), the ratio of radioactivity to the total amount of substance (in GBq/µmol), is another critical parameter, especially for receptor-based imaging agents.[11]

The table below summarizes reaction conditions and yields for the synthesis of several representative PET radiotracers via nucleophilic [18F]fluorination.

| Radiotracer | Precursor Type | Leaving Group | Solvent | Temp (°C) | Time (min) | RCY (decay-corrected) | Molar Activity (GBq/µmol) |

| [¹⁸F]FDG | Mannose Triflate | Triflate | Acetonitrile | 105 | 10 | >75% | >111 |

| [¹⁸F]Fallypride | Tosylated Precursor | Tosylate | DMSO | 130 | 10 | 19-42% | N/A |

| [¹⁸F]SiTATE | Silicon-based | Fluorine (I.E.) | Acetonitrile | RT | 10-15 | 95-97% | 60 |

| [¹⁸F]FPy-TFP | Pyridine-based | Nitro | DMSO | 120 | 15 | 13-26% (final peptide) | 37-185 |

| [¹⁸F]Acetaminophen analog | Phenolic Precursor | N/A (Ru-mediated) | Dioxane | 130 | 20 | 22% | 55 |

Data compiled from multiple sources for illustrative purposes.[2][11][12][13] I.E. = Isotopic Exchange

Quality Control of [18F]Radiopharmaceuticals

Before administration to a patient, every batch of an [18F]-labeled radiopharmaceutical must undergo rigorous quality control (QC) testing to ensure its safety and purity, as mandated by pharmacopeias (e.g., USP, EP).[14]

Key QC Tests:

-

Radionuclidic Identity & Purity: Confirms that 18F is the only radionuclide present, typically by measuring its half-life.

-

Radiochemical Purity: Measures the percentage of the total radioactivity in the desired chemical form. This is usually determined by radio-TLC or radio-HPLC.[15][16]

-

Chemical Purity: Ensures that chemical impurities, such as the precursor molecule or residual Kryptofix, are below specified limits.[14][15]

-

pH: The pH of the final injectable solution must be within a physiologically acceptable range (typically 4.5-7.5).[14]

-

Residual Solvents: Gas chromatography is used to ensure that levels of solvents used in the synthesis (e.g., acetonitrile, ethanol) are below safety limits.

-

Sterility: The final product must be sterile. This is ensured by passing it through a 0.22 µm sterile filter. Due to the short half-life, sterility tests are often performed retrospectively.[15]

-

Bacterial Endotoxins: The product must be tested for pyrogens using methods like the Limulus Amebocyte Lysate (LAL) test.[14]

Conclusion

Nucleophilic substitution with [18F]fluoride is a robust and versatile strategy that remains the workhorse of PET radiopharmaceutical production. While the fundamental principles are well-established, research continues to focus on developing milder and more efficient fluorination methods, particularly for sensitive substrates and non-activated aromatic systems. The ongoing development of novel precursors, catalysts, and simplified, water-tolerant protocols, combined with advancements in automation, will continue to expand the library of available PET tracers, enabling new insights into biology and improving the diagnosis and management of human diseases.

References

- 1. Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. psec.uchicago.edu [psec.uchicago.edu]

- 8. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 9. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 16. scielo.br [scielo.br]

Investigating the In Vitro Stability of New F-18 Labeled Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of In Vitro Stability

Fluorine-18 (¹⁸F) is a premier radionuclide for Positron Emission Tomography (PET) due to its near-ideal physical characteristics. Its 109.8-minute half-life is long enough for complex radiosynthesis and distribution while minimizing the patient's radiation exposure.[1] Furthermore, its low positron energy results in high-resolution images, making it a cornerstone of modern molecular imaging.[1][2]

The journey of a novel ¹⁸F-labeled compound from the bench to the clinic is rigorous. A critical, early checkpoint in this process is the assessment of its in vitro stability. These assays predict how a radiotracer will behave in vivo, identifying candidates that are robust enough to reach their biological target intact versus those that will rapidly degrade.[1][3] Poor stability can lead to misleading imaging results, off-target radiation exposure, and the failure of a promising compound. The primary challenges are metabolic degradation by enzymes and defluorination, the cleavage of the ¹⁸F-label, which often leads to undesirable accumulation in bone.[1]

This guide provides an in-depth overview of the core in vitro stability assays, presenting detailed experimental protocols, data interpretation frameworks, and visualization of key workflows to aid researchers in the robust preclinical evaluation of new ¹⁸F-labeled compounds.

Core In Vitro Stability Assays

A comprehensive in vitro stability profile is typically generated using a panel of assays, with plasma and liver microsome stability being the most fundamental.

2.1. Plasma and Serum Stability

Objective: To evaluate the susceptibility of an ¹⁸F-labeled compound to hydrolysis by enzymes present in blood plasma or serum, such as esterases and proteases. This is particularly crucial for compounds containing ester or amide bonds. Significant instability in plasma suggests the compound may degrade before reaching its intended target tissue.

Experimental Protocol:

-

Reagent Preparation:

-

Thaw frozen plasma or serum (e.g., human, rat, mouse) from commercial vendors in a water bath at 37°C.

-

Prepare the ¹⁸F-labeled compound in a suitable vehicle (e.g., 10% ethanol in phosphate-buffered saline (PBS)).

-

Prepare a "stop solution" to quench the enzymatic reaction, typically ice-cold acetonitrile containing a non-radioactive reference standard.

-

-

Incubation Procedure:

-

In microcentrifuge tubes, aliquot a defined volume of plasma or serum (e.g., 200-500 µL).[2]

-

Place the tubes in an incubator or shaking water bath set to 37°C to equilibrate.

-

Initiate the reaction by adding a small volume of the ¹⁸F-labeled compound solution (typically <5% of the total volume) to each tube and vortex briefly. A parallel incubation in PBS can serve as a negative control for non-enzymatic degradation.[2]

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from the incubation mixture.

-

-

Sample Processing & Analysis:

-

Immediately add the collected aliquot to a tube containing the ice-cold stop solution to precipitate proteins and halt the reaction.[4]

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]

-

Carefully collect the supernatant, which contains the intact radiotracer and any radiometabolites.

-

Analyze the supernatant using radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to separate the parent compound from its metabolites.[5][6] The percentage of intact compound is determined by integrating the radioactive peaks.

-

2.2. Liver Microsomal Stability

Objective: To assess a compound's susceptibility to metabolism by hepatic enzymes, primarily the Phase I cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[7][8] This assay is a cornerstone for predicting hepatic clearance in vivo.[7][9] High metabolic turnover in this assay often correlates with rapid clearance and low bioavailability.

Experimental Protocol:

-

Reagent Preparation:

-

On ice, thaw pooled liver microsomes (available for human, rat, mouse, dog, etc.) and prepare a working solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[9][10]

-

Prepare a cofactor solution, typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), to ensure sustained enzyme activity.[10]

-

Prepare the ¹⁸F-labeled compound stock solution and an ice-cold stop solution (e.g., acetonitrile with an internal standard).

-

-

Incubation Procedure:

-

In a 96-well plate or microcentrifuge tubes, combine the buffer, microsome solution, and the ¹⁸F-labeled compound.[10]

-

Include control wells: a negative control without the NADPH cofactor to measure non-NADPH-dependent degradation, and positive controls with compounds known for high and low metabolic turnover (e.g., Verapamil, Dextromethorphan) to validate the assay.[7]

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-